Songoramine
Overview
Description
Songoramine is a diterpenoid alkaloid that was first isolated from the roots of Aconitum szechenyianum Gay . It belongs to the napelline skeletal class of diterpenoid alkaloids and has the molecular formula C22H29NO3 . This compound is known for its complex molecular structure, which includes multiple six-membered and five-membered rings . This compound has been studied for its potential medicinal properties, particularly in traditional Chinese medicine for the treatment of pain, inflammation, and certain neuronal disorders .
Mechanism of Action
Target of Action
Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.
Mode of Action
This compound interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between this compound and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Songoramine are not yet fully understood. It is known that this compound interacts with various biomolecules. For instance, it has been found to have high binding to mitogen-activated protein kinase p38 alpha (MAPK14) and matrix metallopeptidase (MMP)9 . These interactions suggest that this compound could play a role in various biochemical reactions.
Cellular Effects
It has been suggested that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that the compound is non-toxic and does not cause adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is transported and distributed within cells and tissues .
Subcellular Localization
It is known that the compound is localized in specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of songoramine typically involves the extraction from natural sources, specifically the roots of Aconitum szechenyianum Gay . The process begins with the collection and drying of the roots, followed by wetting with ammonium hydroxide solution. The wetted roots are then refluxed with chloroform to extract the alkaloids . The chloroform-soluble portion is acidified with hydrochloric acid to isolate this compound .
Industrial Production Methods: the extraction process can be scaled up by increasing the quantities of reagents and solvents used in the laboratory preparation method .
Chemical Reactions Analysis
Types of Reactions: Songoramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a platinum catalyst.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
- Aconitine
- Songorine
- 15-acetylsongorine
Songoramine’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Songoramine, a diterpenoid alkaloid derived from the Aconitum species, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Isolation
This compound (C20H27NO3) is primarily isolated from the roots of Aconitum carmichaeli and other Aconitum species. Its structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry. The compound exhibits a unique configuration that contributes to its biological potency.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the presence of ester groups in the molecular structure significantly enhances cytotoxicity, as observed with derivatives like 15-acetylthis compound, which exhibited increased potency against HePG2 cells compared to this compound itself .
The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:
- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which halts their proliferation .
- Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Inhibition of Cell Migration : Studies have shown that this compound can inhibit the invasiveness of certain cancer cell lines, further supporting its potential as an anticancer agent .
Anti-Inflammatory and Analgesic Properties
In addition to its anticancer activity, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce inflammation markers in various models, suggesting its potential for treating inflammatory diseases. The following table summarizes findings related to its anti-inflammatory activity:
Model | Effect Observed | Reference |
---|---|---|
Carrageenan-induced paw edema | Reduced swelling by 45% | |
LPS-induced inflammation | Decreased TNF-α levels by 30% |
These properties are attributed to this compound's ability to modulate immune responses and inhibit pro-inflammatory cytokines.
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with advanced lung cancer .
- Pain Management : In a double-blind study involving patients with chronic pain conditions, those treated with this compound reported significant pain relief compared to placebo groups .
- Cardiovascular Effects : Preliminary studies suggest that this compound may possess cardiotonic properties, enhancing cardiac output without significantly increasing heart rate .
Properties
IUPAC Name |
11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPOBAEOOLGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.